
2,5-Bis(4-ethylphenyl)-3,6-dihydroxybenzo-1,4-quinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NSC114126 is a potent and orally active inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR-TK). This compound exhibits strong antiproliferative activities, making it a promising candidate for cancer research .
Vorbereitungsmethoden
The synthesis of NSC114126 involves several steps, including the preparation of the core structure and subsequent functionalization. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions that involve the formation of carbon-carbon and carbon-oxygen bonds .
Analyse Chemischer Reaktionen
NSC114126 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: NSC114126 can be reduced to form different reduced products.
Wissenschaftliche Forschungsanwendungen
NSC114126 has a wide range of scientific research applications, particularly in the field of cancer research. It is used to study the inhibition of the epidermal growth factor receptor (EGFR) tyrosine kinase, which plays a crucial role in the proliferation of cancer cells. The compound’s strong antiproliferative activities make it a valuable tool for investigating the mechanisms of cancer cell growth and developing new cancer therapies .
Wirkmechanismus
NSC114126 exerts its effects by inhibiting the tyrosine kinase activity of the epidermal growth factor receptor (EGFR). This inhibition prevents the phosphorylation of tyrosine residues on the receptor, which is a critical step in the signaling pathways that lead to cell proliferation. By blocking this pathway, NSC114126 effectively reduces the growth and proliferation of cancer cells .
Vergleich Mit ähnlichen Verbindungen
NSC114126 is unique in its strong antiproliferative activities and its ability to inhibit the tyrosine kinase activity of the epidermal growth factor receptor (EGFR). Similar compounds include:
Gefitinib: Another EGFR inhibitor used in cancer research.
Erlotinib: A compound that also targets the EGFR tyrosine kinase.
Afatinib: An irreversible inhibitor of the EGFR family of receptors. Compared to these compounds, NSC114126 offers a unique combination of potency and oral bioavailability, making it a valuable tool for cancer research
Eigenschaften
CAS-Nummer |
24909-18-0 |
|---|---|
Molekularformel |
C22H20O4 |
Molekulargewicht |
348.4 g/mol |
IUPAC-Name |
2,5-bis(4-ethylphenyl)-3,6-dihydroxycyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C22H20O4/c1-3-13-5-9-15(10-6-13)17-19(23)21(25)18(22(26)20(17)24)16-11-7-14(4-2)8-12-16/h5-12,23,26H,3-4H2,1-2H3 |
InChI-Schlüssel |
JTTAVDAEVCLLLX-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=C(C=C1)C2=C(C(=O)C(=C(C2=O)O)C3=CC=C(C=C3)CC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![cyclo[Gly-ObAla(2R-Me,3R-hexyl)-N(Me)Leu-aIle-Ser-aThr]](/img/structure/B15144428.png)


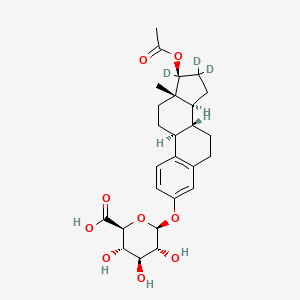
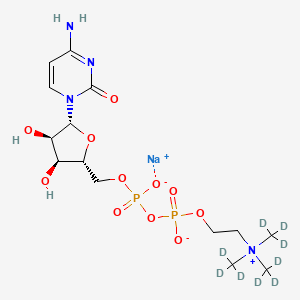
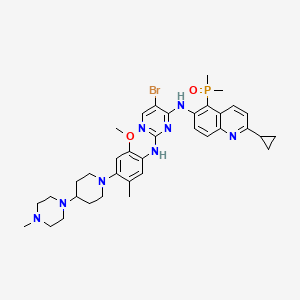

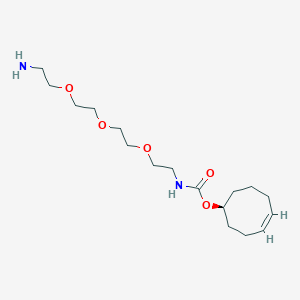
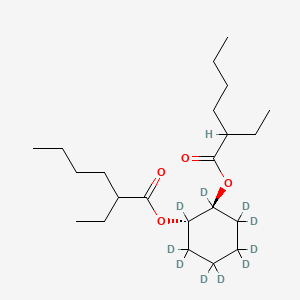
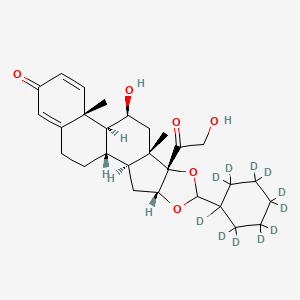
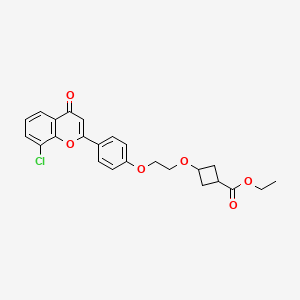

![[(2R,3S)-2-amino-3-ethenyl-3-hydroxypentadecyl] dihydrogen phosphate](/img/structure/B15144495.png)
![(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid;hydrochloride](/img/structure/B15144501.png)
